molecular formula C6H12ClNO3 B13456237 1,4-Oxazepane-7-carboxylic acid hydrochloride CAS No. 2749686-97-1

1,4-Oxazepane-7-carboxylic acid hydrochloride

Cat. No.: B13456237
CAS No.: 2749686-97-1
M. Wt: 181.62 g/mol
InChI Key: PUDXDDKMPVSDCI-UHFFFAOYSA-N
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Description

1,4-Oxazepane-7-carboxylic acid hydrochloride is a chiral heterocyclic compound containing a seven-membered oxazepane ring fused with a carboxylic acid group at the 7-position, with hydrochloride salt formation enhancing its solubility and stability . Its molecular formula is C₆H₁₂ClNO₃, and molecular weight is 254.12 g/mol. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules due to its rigid bicyclic structure and stereochemical versatility .

Properties

CAS No.

2749686-97-1

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

1,4-oxazepane-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H

InChI Key

PUDXDDKMPVSDCI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOC1C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Precursors

The most commonly reported synthetic approach involves intramolecular cyclization of suitable precursors such as epoxides, halohydrins, or alkenols with amines under controlled conditions. The general pathway includes:

  • Starting Materials: Epoxides or halohydrins derived from amino alcohols or hydroxyketones.
  • Cyclization Conditions: Base-mediated ring closure or acid-catalyzed cyclization using Brønsted or Lewis acids.
  • Salt Formation: Subsequent treatment with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

For example, cyclization of epoxide intermediates with cyclopropylamine under basic conditions followed by HCl treatment yields the target hydrochloride salt with high purity. Reaction temperatures are typically maintained at room temperature to optimize yield and minimize side reactions. Solvent choice such as 1,4-dioxane has been found effective for acid-catalyzed cyclization steps.

Multi-Step Organic Synthesis Starting from Methyl (2R)-Glycidate

An alternative multi-step synthesis begins with methyl (2R)-glycidate:

  • Step 1: Lipase-catalyzed lactamization to form the oxazepane ring.
  • Step 2: Hydrolysis of the lactam intermediate to yield the carboxylic acid.
  • Step 3: Formation of the hydrochloride salt by acid treatment.

This enzymatic approach offers stereochemical control and can be tailored to improve enantiomeric purity. The process is adaptable depending on the desired yield and purity requirements.

Solid-Phase Synthesis and Polymer-Supported Methods

Recent advances include the use of polymer-supported synthesis, where intermediates are immobilized on resin supports such as Wang resin. Key steps involve:

  • Alkylation of resin-bound amino acid derivatives with nitrobenzenesulfonyl chlorides.
  • Cleavage using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) to release the oxazepane derivatives.
  • Separation of diastereomers by reversed-phase high-performance liquid chromatography (RP-HPLC).

This method enables the synthesis of chiral 1,4-oxazepane-5-carboxylic acid analogues with controlled stereochemistry and high purity, though yields vary depending on the substituents and cleavage conditions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature Room temperature (~20–25°C) Optimal for cyclization and enzymatic steps
Solvent 1,4-Dioxane, acetonitrile, methanol Solvent choice influences reaction rate and purity
Catalysts Brønsted acids (e.g., HCl), Lewis acids Facilitate cyclization and salt formation
Reaction Time Several hours to days (varies with method) Longer times for solid-phase synthesis alkylation
Purification Recrystallization, column chromatography, RP-HPLC Essential for removing diastereomeric mixtures

Optimization focuses on balancing reaction time, temperature, and solvent to maximize yield and purity. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with acetonitrile/methanol/phosphate buffer mobile phases is standard practice.

Analytical Characterization

Reliable characterization techniques include:

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations Reference
Intramolecular Cyclization Epoxides, halohydrins + amines Base or acid-catalyzed cyclization + HCl salt formation Simple, scalable, good yield Requires careful control of conditions
Multi-Step Synthesis from Methyl (2R)-Glycidate Methyl (2R)-glycidate Lipase-catalyzed lactamization, hydrolysis, salt formation Enzymatic stereocontrol Multi-step, longer process
Solid-Phase Polymer-Supported Synthesis Resin-bound amino acid derivatives Alkylation, TFA cleavage, RP-HPLC purification High stereochemical control, purity Lower yields, complex purification

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 7 undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical intermediates.

ParameterDetails
Reactants1,4-Oxazepane-7-carboxylic acid hydrochloride + Alcohols (e.g., methanol, ethanol)
Catalysts/ConditionsAcid catalysis (HCl, H₂SO₄) or coupling agents (DCC, EDC)
ProductsCorresponding esters (e.g., methyl 1,4-oxazepane-7-carboxylate)
Key ConsiderationsReaction efficiency depends on alcohol nucleophilicity and pH control.

Amidation Reactions

The carboxylic acid reacts with primary/secondary amines to form amides, a pivotal step in peptide-mimetic drug synthesis.

ParameterDetails
ReactantsThis compound + Amines (e.g., methylamine)
Activation MethodsCarbodiimide-based agents (e.g., DCC) or mixed anhydride formation
ProductsSubstituted amides (e.g., 1,4-oxazepane-7-carboxamide derivatives)
Key ConsiderationsSteric hindrance from the oxazepane ring may slow reaction kinetics.

Ring-Opening Reactions

The seven-membered oxazepane ring undergoes cleavage under acidic or reductive conditions, enabling access to linear intermediates.

ParameterDetails
ReactantsThis compound
ConditionsStrong acids (e.g., HBr/AcOH) or reducing agents (e.g., LiAlH₄)
ProductsDiamines or amino alcohols (e.g., 7-aminoheptanoic acid derivatives)
Key ConsiderationsRing strain and protonation of the nitrogen influence reactivity.

Reaction Mechanisms and Conditions

  • Esterification/Amidation : Follows nucleophilic acyl substitution, with the carboxylic acid activated via protonation or coupling agents.

  • Ring-Opening : Acidic conditions protonate the ring oxygen, weakening the C–O bond and facilitating cleavage.

  • Solubility Effects : The hydrochloride salt enhances aqueous solubility, necessitating pH adjustments (6–8) for optimal reactivity.

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsReactivity Notes
1,4-Oxazepane-5-carboxylic acidCarboxylic acid at position 5Reduced steric accessibility vs. 7-position isomer .
4-(tert-Butoxycarbonyl) derivativesBOC-protected amineEnhanced stability in amidation reactions.

Research Implications

  • Pharmaceutical Intermediates : Ester and amide derivatives are explored as protease inhibitors or GPCR modulators.

  • Synthetic Challenges : Competing reactions (e.g., lactam rearrangement) require precise temperature control (20–60°C).

Mechanism of Action

The mechanism of action of 1,4-oxazepane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, its antifungal activity may result from the inhibition of fungal cell wall synthesis, while its anticonvulsant effects could be due to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural Differences :

  • Contains a quinoline core instead of an oxazepane ring.
  • Substituted with azepane (7-membered amine ring), fluorine, chlorine, and cyclopropyl groups .
    Pharmacological Profile :
  • Exhibits potent antibacterial activity against Gram-negative pathogens due to fluoroquinolone-like mechanisms (DNA gyrase inhibition) . Physicochemical Properties:
  • Higher molecular weight (469.3 g/mol ) and lipophilicity compared to 1,4-oxazepane-7-carboxylic acid hydrochloride, impacting bioavailability .
Property This compound (R)-7-(Azepan-3-ylamino)-Quinoline Derivative
Core Structure Oxazepane ring Quinoline ring
Molecular Weight 254.12 g/mol 469.3 g/mol
Key Functional Groups Carboxylic acid, HCl salt Fluoro, chloro, azepane, cyclopropyl
Primary Application Building block Antibacterial agent
Solubility High (due to HCl salt) Moderate (lipophilic substituents)

Oxazepam Hydrochloride

Structural Differences :

  • A benzodiazepine derivative with a fused benzene and diazepine ring, lacking the oxazepane-carboxylic acid moiety .
    Pharmacological Profile :
  • Acts as a GABA receptor agonist with anxiolytic and sedative effects, unlike the non-CNS activity of this compound . Synthesis Challenges:
  • Requires stereoselective synthesis of the diazepine ring, whereas 1,4-oxazepane derivatives are more straightforward to functionalize .

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid

Structural Differences :

  • Replaces the oxazepane oxygen with sulfur , forming a benzothiazine ring .
    Electronic Properties :
  • Sulfur’s lower electronegativity increases ring flexibility and alters hydrogen-bonding capacity compared to 1,4-oxazepane derivatives .
    Applications :
  • Used in designing enzyme inhibitors targeting thiol-containing active sites, contrasting with the broader medicinal applications of oxazepane-based compounds .

(R)-7-(2-Bromophenyl)-1,4-oxazepane Hydrochloride

Structural Differences :

  • Substituted with a bromophenyl group at the 7-position instead of carboxylic acid .
    Pharmacological Relevance :
  • Serves as a precursor for dopamine receptor modulators, highlighting the versatility of oxazepane scaffolds in CNS drug discovery .

Key Research Findings

  • Synthetic Utility : this compound’s chiral center enables enantioselective synthesis of complex molecules, outperforming simpler azepane or benzodiazepine analogs in modularity .
  • Solubility Advantage : Its hydrochloride salt form provides superior aqueous solubility (>50 mg/mL) compared to neutral analogs like 3-oxo-benzothiazine derivatives (<10 mg/mL) .
  • Stability : The oxazepane ring demonstrates higher hydrolytic stability under physiological pH than diazepine rings in benzodiazepines, reducing metabolic degradation risks .

Q & A

Q. What are the optimal synthetic routes for 1,4-oxazepane-7-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as epoxides or halohydrins with amines (e.g., cyclopropylamine) under basic conditions, followed by HCl treatment to form the hydrochloride salt . Optimization may include adjusting temperature (e.g., room temperature for cyclization steps), solvent selection (e.g., 1,4-dioxane for acid-catalyzed reactions ), and catalysts. Purity can be enhanced via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC (using mobile phases like acetonitrile/methanol/phosphate buffers ) is critical.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with pH-adjusted mobile phases (e.g., acetonitrile/methanol/phosphate buffer, pH 7.8 ) assesses purity. Mass spectrometry (MS) verifies molecular weight (C₇H₁₂ClNO₃, 209.63 g/mol ). Chiral HPLC or polarimetry is essential for confirming enantiomeric purity in stereospecific derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Stability tests under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict degradation pathways. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 1,4-oxazepane derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., (7R)- vs. (7S)-configurations ) or impurities. Validate biological assays using standardized protocols (e.g., MIC tests for antimicrobial activity) and cross-reference with pure enantiomers. Computational modeling (e.g., molecular docking) can predict binding affinities and rationalize observed activities .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to predict solubility/membrane permeability. Tools like COSMO-RS model solvation effects, aiding in rational structural modifications (e.g., adding hydrophilic groups to improve bioavailability) .

Q. What advanced purification techniques are recommended for isolating stereoisomers of this compound?

  • Methodological Answer : Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or enzymatic kinetic resolution using lipases. Enantiomeric excess (ee) should be confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How can researchers mitigate synthetic challenges in scaling up this compound production?

  • Methodological Answer : Pilot-scale reactions should optimize mixing efficiency (e.g., using continuous flow reactors for exothermic steps) and solvent recovery. Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of intermediates .

Methodological and Literature Review Questions

Q. What systematic approaches ensure comprehensive literature reviews for novel oxazepane derivatives?

  • Methodological Answer : Follow EPA-style search strategies :
  • Define keywords (e.g., "this compound," "synthesis," "biological activity").
  • Use databases like PubMed, SciFinder, and Reaxys, filtering for peer-reviewed articles (avoiding non-reviewed sources like ).
  • Apply Boolean operators (e.g., "AND" for combinatorial properties) and limit searches to titles/abstracts for relevance .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer : Adhere to guidelines from academic frameworks :
  • Detail reagent sources (e.g., Enamine Ltd for chiral building blocks ), exact molar ratios, and instrumentation settings.
  • Include raw data in appendices and processed data in main text (e.g., NMR spectra, HPLC chromatograms).
  • Disclose modifications to established methods (e.g., altered reaction temperatures or catalysts) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas). Wear chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Emergency protocols should address acute toxicity risks (e.g., inhalation/ingestion) with immediate decontamination measures .

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